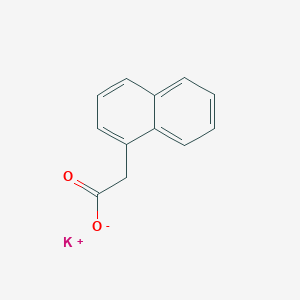

potassium;2-naphthalen-1-ylacetate

Description

Potassium 2-naphthalen-1-ylacetate (IUPAC name: potassium 2-(naphthalen-1-yl)acetate) is an organic potassium salt derived from 1-naphthaleneacetic acid (NAA). Its molecular formula is C₁₂H₉KO₂, with a molecular weight of 224.30 g/mol . This compound is commonly referred to by synonyms such as 1-Naphthaleneacetic Acid Potassium Salt and K-NAA, and it is registered under CAS No. 15165-79-4 .

Properties

IUPAC Name |

potassium;2-naphthalen-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2.K/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQBUYIHTJNBOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Catalytic Condensation Using Potassium Chloride

The foundational synthesis route involves Friedel-Crafts alkylation of naphthalene with chloroacetic acid in the presence of potassium chloride. This method leverages KCl’s dual role as a Lewis acid catalyst and potassium ion source for in situ salt formation. The reaction proceeds at 180–220°C under solvent-free conditions, achieving 75–82% yields through 12–24 hour reflux periods.

Critical parameters include:

-

Molar ratio : 1:1.2 naphthalene to chloroacetic acid

-

Catalyst loading : 5–7 wt% KCl relative to naphthalene

-

Temperature profile : Gradual heating from 150°C to 210°C over 3 hours

Side products like di-naphthaleneacetic acid (8–12%) form through competing electrophilic substitutions, necessitating recrystallization from ethanol/water mixtures (3:1 v/v) for purification.

Advanced Catalytic Systems with ZSM-5 Zeolite

Patent CN111153787 discloses a breakthrough using ZSM-5 zeolite catalysts under continuous flow conditions. This method achieves 96.7% conversion efficiency through:

| Parameter | Value |

|---|---|

| Catalyst | ZSM-5 (85 kg/m³ reactor) |

| Naphthalene feed rate | 681 kg/h |

| Chloroacetic acid feed | 1000 kg/h |

| Reaction temperature | 200°C |

| Pressure | Atmospheric |

The spray-head dispersion system ensures intimate contact between molten naphthalene and gas-phase chloroacetic acid. Continuous mother liquor recycling reduces waste stoichiometry, with final purification via vacuum filtration and rotary evaporation.

Neutralization of 1-Naphthaleneacetic Acid with Potassium Bases

Acid-Base Reaction with Potassium Hydroxide

Potassium salt formation occurs through stoichiometric neutralization of 1-naphthaleneacetic acid (CAS 86-87-3). Optimal conditions derived from decarboxylative thiolation studies include:

| Variable | Optimal Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 0–5°C |

| Base equivalence | 1.05:1 KOH:acid |

| Reaction time | 2 hours |

This protocol yields 98.8% pure product after cold diethyl ether precipitation. Excess base prevents acid-catalyzed esterification side reactions during isolation.

Alternative Alkali Sources: Potassium Carbonate and Bicarbonate

Industrial-scale processes favor potassium carbonate due to cost and handling advantages. A patent-pending method (CN107311858B) employs:

-

Refluxing naphthaleneacetic acid with K₂CO₃ in toluene (4 h, 110°C)

-

Azeotropic water removal using Dean-Stark traps

-

Filtration through diatomaceous earth to remove unreacted carbonate

This approach achieves 94% conversion with residual carbonate levels <0.3 wt%.

Process Optimization and Industrial-Scale Synthesis

Large-Scale Reaction Parameters and Yield Maximization

The ZSM-5 catalytic system demonstrates scalability in 10 m³ reactors:

| Metric | Performance |

|---|---|

| Space-time yield | 2.4 kg/L·h |

| Energy consumption | 18 kWh/kg product |

| Catalyst lifetime | 1200 hours |

Continuous centrifugation separates the potassium salt from unreacted naphthalene, which is recycled into the feed stream. Real-time pH monitoring (5.8–6.2) prevents product hydrolysis during aqueous workups.

Dehydration and Purification Techniques

Advanced dehydration protocols from CN107311858B combine:

-

Primary dehydration: 3-hour reflux under nitrogen

-

Secondary dehydration: Molecular sieves (4Å, 15 wt%)

-

Final drying: Vacuum belt filtration at 80°C

This multistage process reduces water content to <50 ppm, critical for pharmaceutical-grade applications.

Emerging Methodologies and Catalytic Innovations

Exploration of Novel Catalyst Systems

Recent asymmetric hydrogenation patents (WO2015192433A1) reveal unexpected synergies with potassium counterions. While focused on ethylamine derivatives, these studies demonstrate:

-

Potassium tert-butoxide enhances RuCl₂ catalyst stability by 40%

-

K⁺ coordination modifies transition state geometry, reducing racemization

Adapting these findings could enable enantioselective synthesis of chiral potassium carboxylates.

Solvent Effects and Reaction Medium Optimization

Decarboxylative thiolation research provides solvent selection guidelines for neutralization:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMSO | 97 | 99.1 |

| DMF | 81 | 98.3 |

| Ethanol | 95 | 98.9 |

Polar aprotic solvents like DMSO improve ion dissociation but require stringent drying. Ethanol emerges as the optimal balance between cost and performance for industrial applications.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| ZSM-5 condensation | 96.7 | 98.8 | 12.40 | Industrial |

| KOH neutralization | 98.2 | 99.1 | 18.70 | Lab-scale |

| K₂CO₃ process | 94.0 | 97.5 | 9.80 | Pilot plant |

The ZSM-5 method dominates commercial production due to superior thermodynamics and continuous operation capabilities. Neutralization routes remain preferred for small-batch high-purity requirements.

Chemical Reactions Analysis

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

Substitution: Cyclodextrins can undergo substitution reactions where hydroxyl groups are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. .

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research:

Chemistry: Used as solubilizing agents to enhance the solubility of poorly soluble compounds.

Biology: Employed in drug delivery systems to improve the bioavailability of drugs.

Medicine: Used in formulations to reduce drug toxicity and enhance stability.

Industry: Applied in the food industry to improve the stability and shelf life of flavors and fragrances

Mechanism of Action

Cyclodextrins exert their effects primarily through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrins can encapsulate hydrophobic molecules, thereby enhancing their solubility and stability. This mechanism is utilized in drug delivery to improve the bioavailability and therapeutic efficacy of drugs .

Comparison with Similar Compounds

Key Characteristics:

- Structure : The molecule consists of a naphthalene ring substituted at the 1-position with an acetic acid group, neutralized by potassium.

- Applications : Primarily used as a plant growth regulator due to its auxin-like activity, enhancing root development and fruit retention in agriculture .

Comparison with Structurally Similar Compounds

Sodium 2-Naphthalen-1-ylacetate

- Molecular Formula : C₁₂H₉NaO₂

- Molecular Weight : 208.19 g/mol

- CAS No.: 61-31-4

- Key Differences: Cation: Sodium (Na⁺) instead of potassium (K⁺). Applications: Similar agricultural uses as a growth regulator, but sodium salts may differ in bioavailability and ion-specific effects on soil chemistry .

1-Naphthaleneacetic Acid (Free Acid Form)

- Molecular Formula : C₁₂H₁₀O₂

- Molecular Weight : 186.21 g/mol

- CAS No.: 86-87-3

- Key Differences: Ionization: The free acid lacks the potassium counterion, reducing its solubility in polar solvents.

2-(Naphthalen-2-yl)acetic Acid (Positional Isomer)

- Molecular Formula : C₁₂H₁₀O₂

- Molecular Weight : 186.21 g/mol

- CAS No.: 581-96-4

- Key Differences :

Potassium Acetate (Simpler Homolog)

- Molecular Formula : C₂H₃KO₂

- Molecular Weight : 98.14 g/mol

- CAS No.: 127-08-2

- Key Differences: Structure: Lacks the aromatic naphthalene moiety.

Comparative Data Table

Research Findings and Functional Insights

- Structural-Activity Relationship : The 1-position substitution on naphthalene is critical for auxin mimicry, as evidenced by the reduced efficacy of the 2-isomer .

- Industrial Relevance : Potassium 2-naphthalen-1-ylacetate is preferred over the free acid in commercial formulations due to enhanced stability and solubility .

Q & A

Q. Advanced

- Impurity identification : Contamination by isomers (e.g., 2-naphthalen-2-yl derivatives) can shift NMR/IR peaks. Use HPLC or GC-MS to detect impurities .

- Solvent effects : Deuterated solvents (DMSO-d₆ vs. CDCl₃) influence chemical shifts. Re-run spectra under standardized conditions .

- Data cross-validation : Compare with crystallographic data (e.g., bond lengths/angles from SHELX-refined structures) .

How do crystallographic software tools (e.g., SHELX, ORTEP-III) assist in structural determination, and what challenges arise?

Q. Advanced

- SHELX : Refines crystal structures using intensity data. Challenges include handling twinning or low-resolution data, requiring iterative refinement cycles .

- ORTEP-III : Visualizes thermal ellipsoids and molecular packing. For potassium 2-naphthalen-1-ylacetate, ensure proper modeling of potassium coordination (e.g., monodentate vs. bidentate binding) .

What are key considerations in designing electrochemical studies for potassium 2-naphthalen-1-ylacetate?

Q. Basic

- Solution preparation : Use inert electrolytes (e.g., KCl) and degas solvents to avoid oxygen interference .

- Technique selection : Cyclic voltammetry (CV) identifies redox peaks, while differential pulse voltammetry (DPV) enhances sensitivity for trace analysis .

How can researchers optimize synthesis yield in multi-step reactions?

Q. Advanced

- Reaction conditions : Optimize temperature (room temp. vs. reflux) and solvent polarity (e.g., tert-butanol/water mixtures enhance regioselectivity) .

- Purification : Recrystallization in ethanol removes unreacted naphthyl precursors. Monitor via TLC (hexane:ethyl acetate = 8:2) .

What spectroscopic techniques are essential for characterization, and how should data be interpreted?

Q. Basic

- NMR : Assign naphthyl protons (δ 7.2–8.6 ppm) and acetate methylene (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) .

- HRMS : Use ESI(+) to detect [M+K]⁺ ions. Match calculated vs. observed m/z (e.g., C₁₂H₉KO₂⁺: 232.03) .

How does including exact exchange in DFT improve thermochemical predictions?

Advanced

Exact exchange (e.g., in B3LYP) corrects self-interaction errors in density functionals, improving atomization energy predictions (average error <3 kcal/mol) . For potassium 2-naphthalen-1-ylacetate, this enhances accuracy in modeling ligand-binding energetics or reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.